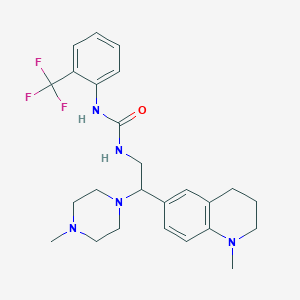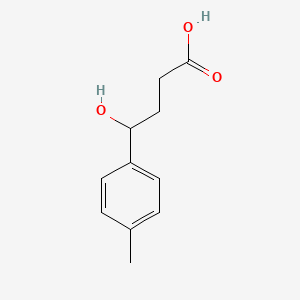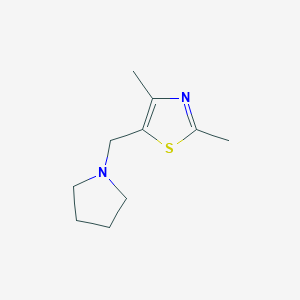
2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole” is a compound that contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Pyrrolidine is a five-membered ring with nitrogen . The molecular structure of “this compound” would contain these rings along with the specified substituents.Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Cycloaddition Reactions
Research has demonstrated that thiazole derivatives, including those similar to 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole, can act as thiocarbonyl ylides in cycloaddition reactions with electron-deficient alkenes. These reactions are pivotal for constructing complex molecular architectures, revealing the versatility of thiazole compounds in synthetic organic chemistry (Sutcliffe et al., 2000).
Anticancer Activity
Thiazole derivatives have shown significant biological activities. For instance, some synthesized thiazole compounds have demonstrated remarkable anticancer properties against human colon carcinoma and hepatocellular carcinoma cell lines. This underscores the potential of this compound derivatives in the development of new anticancer agents (Abouzied et al., 2022).
Antimicrobial and Antifungal Activities
Antibacterial Activity
Thiazole and its derivatives, including oxadiazole thioether derivatives containing thiazole units, have shown promising antibacterial activities. These compounds were evaluated against Xanthomonas oryzae pv. oryzae, with some exhibiting superior efficacy compared to commercial agents. This highlights their potential in addressing bacterial resistance issues (Song et al., 2017).
Antifungal Activity
Similarly, thiazole derivatives have demonstrated significant antifungal properties. For example, certain novel imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed very good antitubercular and antifungal activity, suggesting their utility in developing new antifungal therapies (Syed et al., 2013).
Material Science and Optoelectronics
Fluorescent and Electrochromic Properties
Thiazolothiazole fluorophores, which share structural motifs with this compound, exhibit strong fluorescence and reversible electrochromism. These properties are intriguing for applications in optoelectronics and sensing technologies, demonstrating the material science applications of thiazole derivatives (Woodward et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-8-10(13-9(2)11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFUZUQWUZYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)
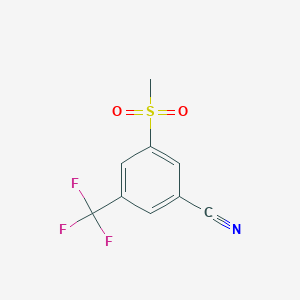
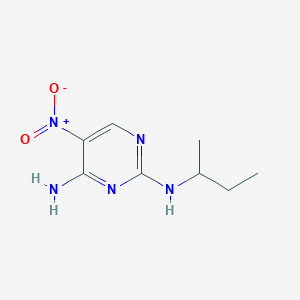
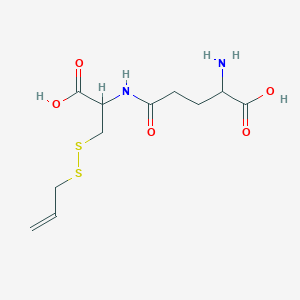

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)
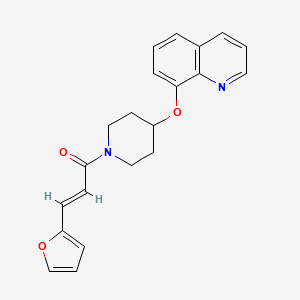


![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)
